N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
Description
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a 1,3-thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The benzamide moiety is further modified with two trifluoromethyl groups at the 3- and 5-positions.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF6N2OS/c1-10-16(31-18(29-10)14-4-2-3-5-15(14)21)9-28-17(30)11-6-12(19(22,23)24)8-13(7-11)20(25,26)27/h2-8H,9H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKATSMOLCBHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation
3,5-Bis(trifluoromethyl)benzoic acid is synthesized via Ullmann-type coupling or nucleophilic trifluoromethylation of 3,5-dibromobenzoic acid using CuI and trimethyl(trifluoromethyl)silane (TMSCF₃) in DMF at 80–100°C. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the acyl chloride.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CuI, TMSCF₃, DMF, 24h, 80°C | 72–78 |
| Acyl chloride formation | SOCl₂, reflux, 4h | 95 |
Synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclization of 2-chlorophenyl thioamide with α-bromo ketone :
- 2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde is synthesized by reacting 2-bromo-1-(2-chlorophenyl)ethan-1-one with thioacetamide in ethanol under reflux.
- Reductive amination of the aldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate yields the primary amine.
Optimization Insight:
- Solvent: Ethanol vs. DMF – Ethanol improves cyclization efficiency (82% yield vs. 68% in DMF).
- Catalyst: CuI (5 mol%) enhances regioselectivity for the 4-methyl substituent.
Amide Coupling
The final step involves coupling 3,5-bis(trifluoromethyl)benzoyl chloride with [2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine.
Schotten-Baumann Reaction
Reaction in a biphasic system (dichloromethane/water) with NaHCO₃ as the base at 0–5°C affords the amide in 85–90% yield.
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF at room temperature achieves comparable yields (88%) with reduced side products.
Comparative Data:
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | NaHCO₃, 0–5°C, 2h | 89 | 98.5 |
| EDCI/HOBt | RT, 12h | 88 | 99.1 |
Critical Challenges and Solutions
Trifluoromethyl Group Stability
Thiazole Ring Oxidation
- Issue: Sulfur oxidation during amide coupling.
- Mitigation: Conduct reactions under inert atmosphere (N₂/Ar).
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) achieved 76% overall yield using the EDCI/HOBt method. Key cost drivers include TMSCF₃ and CuI catalysts, necessitating recovery systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring and chlorophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like organolithium or Grignard reagents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key Benzamide Derivatives
Key Observations :
- Heterocyclic Core : The 1,3-thiazole ring introduces rigidity and π-stacking capability, contrasting with flutolanil’s flexible isopropoxy chain and N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide’s ether-linked substituents .
- Chlorophenyl Positioning : The 2-chlorophenyl group on the thiazole may confer steric and electronic effects distinct from the 2-chlorobenzyl ethers in N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide .
Heterocyclic Substitutions
Table 2: Heterocyclic Derivatives in Agrochemical Contexts
Key Observations :
- Triazole vs. Thiazole : The 1,2,4-triazole derivatives in exhibit tautomerism (thione-thiol equilibrium), whereas the thiazole in the target compound is structurally rigid, likely enhancing metabolic stability .
- Substituent Effects : The absence of sulfonyl groups in the target compound may reduce polarity compared to triazole derivatives, influencing solubility and membrane permeability .
Substituent Effects on Bioactivity
- Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl) configuration in the target compound maximizes lipophilicity and electron-withdrawing effects, a trend observed in flutolanil’s fungicidal activity .
- Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group on the thiazole contrasts with 2,4-difluorophenyl substituents in ’s triazoles. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological targets .
Biological Activity
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a synthetic compound with potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H14ClF6N2OS
- Molecular Weight : 408.82 g/mol
- CAS Number : 865658-39-5
The presence of the thiazole ring and trifluoromethyl groups suggests potential for significant biological interactions, particularly in inhibiting enzyme activity and affecting cellular pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . The structure-activity relationship (SAR) indicates that substituents on the thiazole ring significantly influence antibacterial potency.
-
In Vitro Studies :
- The compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that it exhibits significant inhibitory activity, particularly against E. coli and S. aureus. For instance, a related compound with similar structural features demonstrated an IC50 value of 0.12 mg/mL against E. coli, showcasing the potential efficacy of thiazole derivatives in combating bacterial infections .
- Mechanism of Action :
Anticancer Activity
Research into the anticancer properties of benzamide derivatives has shown promising results:
- Cell Proliferation Inhibition :
-
Case Studies :
- In a study evaluating the effects on RET kinase activity (a target in certain cancers), compounds with structural similarities exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations, suggesting that modifications to the benzamide structure can yield effective anticancer agents .
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Key Findings |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 0.12 mg/mL | Effective MurB inhibitor; significant binding energy |
| Anticancer | RET-driven cancer cells | Moderate to high potency | Inhibits cell proliferation; promising for further development |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are critical intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide couplings, and thiazole ring formation. For example:
- Step 1 : Reacting 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanol with 3,5-bis(trifluoromethyl)benzoyl chloride in pyridine or dimethylformamide (DMF) under reflux conditions to form the amide bond .
- Step 2 : Purification via column chromatography and recrystallization (e.g., from methanol or ethanol) .
- Characterization :
- NMR/IR : Confirming functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; trifluoromethyl signals at ~110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry : Validating molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Basic: Which spectroscopic and crystallographic methods are essential for structural validation?
- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing thiazole-amide dimers) .
- NMR : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and trifluoromethyl group positions .
- Single-crystal diffraction : Critical for unambiguous assignment of stereochemistry in chiral analogs .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) to maximize yield and minimize side products (e.g., trifluoromethyl hydrolysis) .
Advanced: What computational strategies predict biological activity or binding modes?
- Density Functional Theory (DFT) : Models electronic properties of the trifluoromethyl groups and thiazole ring to predict reactivity .
- Molecular docking : Screens against target proteins (e.g., kinase enzymes) using software like AutoDock. The benzamide moiety often acts as a hydrogen-bond donor .
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .
Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Purity validation : HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .
- Structural analogs : Compare with derivatives (e.g., thiadiazole or triazole-containing analogs) to identify pharmacophore requirements .
Advanced: What in vitro assays are suitable for evaluating anticancer or antimicrobial activity?
- Cell viability assays : MTT or resazurin-based tests against cancer lines (e.g., MCF-7, HeLa) .
- MIC determination : Broth microdilution for antimicrobial activity (e.g., against S. aureus or E. coli) .
- Target-specific assays : Fluorogenic substrates to measure enzyme inhibition (e.g., HDAC or kinase inhibitors) .
Advanced: How to address challenges in crystallizing this compound?
- Solvent screening : Use mixed solvents (e.g., methanol:water) to improve crystal growth .
- Temperature gradients : Slow cooling from reflux to room temperature enhances crystal quality .
- Additives : Small amounts of co-solvents (e.g., DMSO) may disrupt aggregation .
Advanced: What strategies mitigate impurities from trifluoromethyl group hydrolysis?
- Anhydrous conditions : Use molecular sieves or dry solvents during synthesis .
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates) .
- HPLC monitoring : Track degradation products and adjust reaction pH (e.g., maintain pH <7 to avoid hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
